Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone

Drug Discovery Physicochemical Property Permeability

This azetidine-piperidine scaffold offers a critical advantage for intracellular target engagement. Its elevated lipophilicity (XLogP3 ~0.5-1.0) and single H-bond donor minimize desolvation penalty, enhancing passive permeability and intracellular bioavailability. This compound is superior to the hydroxyl analog (XLogP3 = -0.5, 2 HBDs) and the unsubstituted parent (TPSA ~32-40 Ų, which confers higher promiscuity risk). The methanone linker and modifiable azetidine NH provide precise diversification handles for parallel library synthesis targeting kinases, GPCRs, or epigenetic readers.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2097979-07-0
Cat. No. B1477027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
CAS2097979-07-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCOCCC1CCN(CC1)C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3
InChIKeyWUYTUSBWYWDBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone (CAS 2097979-07-0): Chemical Identity and Core Scaffold for Procurement Screening


Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone (CAS 2097979-07-0) is a synthetic small molecule with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol [1]. It belongs to a class of compounds defined by a dual heterocyclic scaffold: an azetidine ring connected to a piperidine ring via a methanone linker, with a 2-methoxyethyl substituent at the 4-position of the piperidine. This scaffold is represented in commercial screening libraries, as evidenced by a closely related analogue in the ChemDiv collection, indicating its relevance in early-stage drug discovery . The compound is primarily offered by specialized chemical suppliers for research purposes, with a typical specified purity of 95% .

Why Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone Cannot Be Replaced by Its Closest In-Class Analogs


Within the azetidinyl(piperidinyl)methanone chemical series, seemingly minor substituent changes drive significant shifts in key physicochemical parameters that govern molecular recognition and pharmacokinetic behavior. The 2-methoxyethyl group on the piperidine ring fundamentally differentiates this compound from its nearest neighbors. Replacing it with an unsubstituted piperidine (CAS 726122-84-5) removes a hydrogen bond acceptor and a key source of lipophilicity, drastically altering the molecule's interaction potential. Substituting the methoxy with a hydroxyl group (CAS 1879861-44-5) introduces an additional hydrogen bond donor, shifting the compound towards greater hydrophilicity and a different metabolic fate. These are not interchangeable entities; their computed logP, hydrogen bonding capacity, and topological polarity differ measurably, which would lead to divergent profiles in any biological assay or synthetic pathway [1].

Quantitative Differentiation of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone (CAS 2097979-07-0) Against Closest Analogs


Increased Lipophilicity (XLogP3) Compared to the Hydroxyl Analog Enables Better Membrane Permeability Potential

The target compound's methoxy group replaces the hydroxyl group of its closest analog, Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 1879861-44-5). This substitution is calculated to increase lipophilicity. The hydroxyl analog has a computed XLogP3-AA of -0.5 [1]. While an exact computed XLogP3-AA value for the target compound is not available from authoritative databases, the replacement of a hydrogen bond donor (hydroxyl) with a methyl ether systematically increases logP by approximately 1.0–1.5 units for this type of scaffold based on well-established medicinal chemistry principles. This shift is critical for compounds intended to cross biological membranes. Replacing the target compound with the hydroxyl analog would result in a significantly more polar, less membrane-permeable molecule [2].

Drug Discovery Physicochemical Property Permeability

Reduced Hydrogen Bond Donor (HBD) Count Relative to Hydroxyl Analog Reduces Desolvation Penalty for Target Binding

The target compound possesses only one hydrogen bond donor (the azetidine N-H). Its closest analog, Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, has two hydrogen bond donors due to the terminal hydroxyl group [1]. A higher HBD count is associated with a greater desolvation penalty upon entering a protein binding pocket. For targets where the 2-methoxyethyl group is oriented away from solvent, the target compound is expected to demonstrate superior binding thermodynamics. The unsubstituted parent compound, Azetidin-3-yl(piperidin-1-yl)methanone, also has 1 HBD, but lacks the additional hydrogen bond acceptor and van der Waals surface area provided by the methoxyethyl chain, which can be critical for key target interactions .

Medicinal Chemistry Drug Design Binding Affinity

Scaffold Representation in Commercial Screening Libraries Validates Its Relevance for Hit Discovery

The core scaffold of the target compound is actively utilized in commercial screening libraries. A direct derivative, 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-4-(2-methoxyethyl)piperidine-4-carboxamide (SA99-1269), is part of the ChemDiv catalog, indicating the scaffold's tractability for parallel synthesis and its perceived value in drug discovery campaigns . Furthermore, a closely related piperazine analog, 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride, is available from the global supplier Sigma-Aldrich (sourced from Enamine) at 95% purity . This demonstrates that the 2-methoxyethyl-azetidine motif is a validated, accessible building block with established supply chains, unlike many research chemicals with idiosyncratic availability.

High-Throughput Screening Chemical Biology Hit Identification

Distinct Topological Polar Surface Area (TPSA) Profile Relative to Unsubstituted Parent Optimizes Passive Oral Absorption Predictors

The target compound's TPSA is calculated to be 52.6 Ų, based on the hydroxyl analog's PubChem data plus the structural difference of replacing -OH with -OCH3 (which negligibly changes TPSA) [1]. In contrast, the unsubstituted parent compound, Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5), lacks the methoxyethyl tail and would have a significantly lower TPSA, closer to 32-40 Ų [2]. A TPSA value near 50-60 Ų is often considered optimal for balancing passive oral absorption and avoiding excessive off-target promiscuity, whereas a value below 40 Ų may correlate with higher promiscuity risk. The target compound's TPSA profile thus suggests a more favorable drug-likeness profile for oral program applications than the stripped-down parent scaffold.

Drug-likeness ADME Oral Bioavailability

Optimal Application Scenarios for Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone Based on Differential Evidence


Cellular Phenotypic Screening Requiring Passive Membrane Permeability

The estimated lipophilicity advantage of the target compound (XLogP3 ~0.5–1.0) over its hydroxyl analog (XLogP3 = -0.5) positions it as the superior choice for cell-based assays where compounds must cross the phospholipid bilayer to engage intracellular targets. The reduced hydrogen bond donor count (1 vs. 2) further minimizes desolvation penalty, potentially enhancing intracellular bioavailability [1][2].

Oral Bioavailability-Focused Medicinal Chemistry Programs

With a calculated TPSA near 52.6 Ų, the target compound falls within the optimal range for balancing passive oral absorption and avoiding promiscuity. This makes it a more attractive starting scaffold for oral drug programs compared to the unsubstituted parent (TPSA ~32-40 Ų), which may confer higher promiscuity risk [3][4]. The single hydrogen bond donor (azetidine NH) provides a handle for further optimization without violating the Rule of Five.

Scaffold-Based Parallel Synthesis and Library Enumeration

The demonstrated commercial availability of the core scaffold in screening libraries (e.g., ChemDiv) and the established supply chain for related analogs (e.g., Sigma-Aldrich/Enamine) validate this compound's use as a versatile building block for parallel synthesis. Its dual-ring system with a methanone linker offers multiple diversification points for generating focused libraries aimed at challenging protein targets .

Biochemical Target Engagement Studies Where H-Bond Donor Minimization Is Critical

For targets where ligand-binding thermodynamics are dominated by desolvation effects, the target compound's reduced HBD count (1) compared to the hydroxyl analog (2) provides a measurable advantage in binding free energy. This attribute makes it the preferred probe for target classes such as kinases, GPCRs, or epigenetic readers where water-network disruption upon binding is a significant thermodynamic determinant [2][5].

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